molecular formula C27H23ClN2O4 B3004314 4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate CAS No. 439096-83-0

4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Cat. No. B3004314
CAS RN: 439096-83-0
M. Wt: 474.94
InChI Key: VKPSOVNCOLLCEV-UHFFFAOYSA-N
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Description

The compound "4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate" is a complex organic molecule that may be related to the field of heterocyclic chemistry, which involves the synthesis and study of cyclic compounds with heteroatoms (non-carbon atoms) in their ring structure. While the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can help us understand the type of chemistry involved in the synthesis and analysis of such compounds.

Synthesis Analysis

The first paper discusses the photochemical synthesis of 4-phenyl-3-oxazolin-5-ones through the irradiation of 3-phenyl-2H-azirines, which leads to the formation of benzonitrilemethylide intermediates. These intermediates can be trapped by carbon dioxide to yield the desired oxazolin-5-ones. The paper also describes the thermal dimerization of these compounds and the formation of related structures such as imidazole derivatives . This information suggests that similar photochemical and thermal processes could potentially be applied to synthesize the compound , given its structural similarity to oxazolines and imidazoles.

Molecular Structure Analysis

The second paper provides details on the crystal structure of a complex imidazole derivative, which crystallizes in the monoclinic crystal system. The structure was determined using X-ray crystallography, and the molecule exhibits intermolecular hydrogen bonds and C-H...π interactions . This information is relevant as it highlights the importance of crystallography in determining the molecular structure of complex organic compounds, which would be a necessary step in the analysis of the compound of interest.

Chemical Reactions Analysis

The first paper also describes the reactivity of 3-oxazolin-5-ones, which can undergo photoextrusion of carbon dioxide to reform benzonitrile-methylides. These intermediates can then participate in further reactions, such as trapping by dimethyl acetylenedicarboxylate . This suggests that the compound may also exhibit interesting reactivity under photochemical conditions, which could be explored to understand its behavior in various chemical reactions.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of the compound , they do provide a framework for how such properties might be analyzed. For example, the crystal structure analysis in the second paper provides insights into the solid-state properties of a related compound, such as its intermolecular interactions and packing in the crystal lattice . These properties are crucial for understanding the stability, solubility, and reactivity of the compound.

Scientific Research Applications

Synthesis and Molecular Interactions

  • Synthesis of Biologically Active Compounds : The compound is utilized as an intermediate in synthesizing biologically active compounds, notably in cancer therapy. Its derivatives have shown potential in molecular targeted therapy due to selective inhibition of tumor cell proliferation, invasion, and metastasis (Xiaobo Liu, Shan Xu, Yinhua Xiong, 2017).

  • Lithiation Reactions in Heteroaromatic Compounds : The compound undergoes lithiation, a chemical process essential in the synthesis of various organic compounds. This reaction plays a significant role in the development of pharmaceuticals and other complex organic molecules (R. Micetich, 1970).

  • Enantioselectivity in Organic Synthesis : It is used in studying the enantioselectivity of certain enzymes, which is critical for producing specific enantiomers of drug compounds. This aspect is vital in drug design, where the orientation of molecules can significantly impact their biological activity (A. Sobolev et al., 2002).

Structural and Chemical Analysis

  • X-Ray Crystallography Studies : The compound's molecular structure has been analyzed using X-ray crystallography to understand its crystal packing and molecular interactions. This analysis is crucial in the field of material science and drug development (D. Sharma et al., 2017).

  • Spectroscopic Characterization : Detailed spectroscopic studies, including FT-IR, NMR, and UV-Vis absorption, have been conducted to elucidate its molecular structure and properties. This information is critical in understanding the compound's reactivity and stability (Nuha Wazzan et al., 2016).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Various derivatives of this compound have been synthesized and tested for their antimicrobial properties against a range of bacteria and fungi. This research is pivotal in the discovery of new antibiotics and treatments for infectious diseases (C. Sanjeeva Reddy et al., 2010).

  • Immunological Activity : Derivatives of the compound have been evaluated for their immunological activity, showing potential for use in modulating immune responses. This can be particularly useful in developing treatments for autoimmune diseases and organ transplantation (S. Ryng et al., 1997).

  • Allosteric Modifiers of Hemoglobin : Research has shown that certain derivatives can act as allosteric modifiers of hemoglobin, potentially beneficial in clinical or biological areas that require a reversal of depleted oxygen supply, like ischemia or stroke (R. Randad et al., 1991).

Future Directions

Compounds with isoxazole rings are of interest in medicinal chemistry due to their diverse biological activities. Future research could explore the potential biological activities of this compound, as well as methods for its synthesis and modification .

properties

IUPAC Name

[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O4/c1-16-12-17(2)14-20(13-16)29-24(31)15-19-8-10-21(11-9-19)33-27(32)25-18(3)34-30-26(25)22-6-4-5-7-23(22)28/h4-14H,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPSOVNCOLLCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

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